molecular formula C9H6BrNO B122449 3-(2-Bromoacetyl)benzonitrile CAS No. 50916-55-7

3-(2-Bromoacetyl)benzonitrile

Cat. No. B122449
CAS RN: 50916-55-7
M. Wt: 224.05 g/mol
InChI Key: XWCGNFLHRINYCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic nitriles, such as those related to 3-(2-Bromoacetyl)benzonitrile, involves the use of readily accessible precursors. An efficient method for synthesizing 2-bromo-3-aroyl-benzo[b]furans is described, which could be analogous to the synthesis of 3-(2-Bromoacetyl)benzonitrile . The bromo group in these compounds serves as a versatile synthetic handle, allowing for further functionalization through palladium-mediated couplings and direct nucleophilic substitutions .

Molecular Structure Analysis

The molecular structure of related compounds, such as o-(bromomethyl)benzonitrile, has been determined through crystallography. The structure of o-(bromomethyl)benzonitrile is monoclinic with specific unit-cell dimensions, and the benzyl ring and C-C bond lengths are consistent with typical aromatic compounds . This information provides a basis for understanding the structural characteristics that might be expected for 3-(2-Bromoacetyl)benzonitrile.

Chemical Reactions Analysis

The presence of the bromo and nitrile groups in these compounds suggests reactivity that could be exploited in various chemical reactions. For instance, the 2-bromo group in 2-bromo-3-aroyl-benzo[b]furans is used for further chemical transformations . Similarly, the conversion of an aryl bromide to the corresponding aryllithium is reported, which indicates the potential for 3-(2-Bromoacetyl)benzonitrile to undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic nitriles can be inferred from related compounds. For example, the presence of rotational isomers and the behavior of NMR peaks upon heating provide insights into the dynamic properties of these molecules . Additionally, the formation of hydrogen-bonded chains and sheets in compounds with similar functional groups suggests that 3-(2-Bromoacetyl)benzonitrile may also exhibit specific supramolecular arrangements .

Scientific Research Applications

Anticancer Activity and DNA Binding

  • A study by Bera et al. (2021) demonstrates the synthesis of a ligand from 4-(2-bromoacetyl)benzonitrile, which exhibits potential anticancer activity against U937 human monocytic cells. It also shows intercalative DNA binding properties.

Microbial Degradation in Soil and Subsurface Environments

  • The microbial degradation of benzonitrile herbicides, which include compounds related to 3-(2-Bromoacetyl)benzonitrile, in soil and subsurface environments is discussed by Holtze et al. (2008). This study provides insights into degradation pathways and involved degrader organisms.

Labeling Compounds for Research

  • Ekhato and Rinehart (2011) mention the transformation of 4-(2-bromoacetyl)benzonitrile into labeled compounds for research, indicating its utility in creating derivatives for scientific study.

Applications in Organometallic Chemistry

  • The hydration of nitriles in aqueous solutions, involving compounds like 3-(2-Bromoacetyl)benzonitrile, is explored in organometallic chemistry as demonstrated by Breno, Pluth, and Tyler (2003).

Synthesis of Novel Crown Ether-Substituted Phthalocyanines

  • Research by Koçak et al. (2000) involves the synthesis of novel macrocycles from 4′-(α-bromoacetyl)benzo-15-crown-5, highlighting the versatility of 3-(2-Bromoacetyl)benzonitrile derivatives in creating complex compounds.

Cytotoxic Effects Study

  • A study of the cytotoxic effects of benzonitrile pesticides, related to 3-(2-Bromoacetyl)benzonitrile, is presented by Lovecká et al. (2015). This research contributes to understanding the environmental and health impacts of these compounds.

Antimicrobial Activity of Derivatives

  • The antimicrobial activity of certain derivatives originating from benzonitrile compounds is explored in studies by Kumar et al. (2022) and Darwish et al. (2014), indicating the potential of 3-(2-Bromoacetyl)benzonitrile in developing antibacterial and antifungal agents.

Corrosion Inhibition Studies

  • The effectiveness of benzonitrile derivatives as corrosion inhibitors for mild steel is demonstrated in a study by Chaouiki et al. (2018), highlighting another industrial application.

Dye Sensitized Solar Cells

  • Benzonitrile-based electrolytes, closely related to 3-(2-Bromoacetyl)benzonitrile, have been shown to be effective in dye-sensitized solar cells, as discussed by Latini et al. (2014).

Pharmaceutical Synthesis and Imaging Studies

  • The role of 3-(2-Bromoacetyl)benzonitrile derivatives in pharmaceutical synthesis and imaging studies is highlighted in research by Li et al. (2003).

Safety And Hazards

3-(2-Bromoacetyl)benzonitrile is classified as having acute toxicity (Category 3) for oral, dermal, and inhalation exposure. It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-(2-bromoacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCGNFLHRINYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370989
Record name 3-(2-Bromoacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoacetyl)benzonitrile

CAS RN

50916-55-7
Record name 3-(2-Bromoacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromoacetyl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Br2 (1 mmol) was dropwise added to a solution of 3-acetylbenzonitrile (1 mmol) in Et2O (15 ml) at 0° C., and then the mixture was stirred at r.t. for 4 h. Water was added, and the mixture was extracted with EtOAc. The organic layer was dried over Na2SO4, and was concentrated to give an oil, i.e., 3-(2-bromoacetyl)benzonitrile, which was directly used for the next step without purification.
Name
Quantity
1 mmol
Type
reactant
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Quantity
1 mmol
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reactant
Reaction Step One
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Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1.02 g (7.04 mmol) of 3-acetylbenzonitrile in mL of ethyl ether was added 1.02 g (3.52 mmol, 0.5 equiv) of dibromobarbituric acid. The mixture was allowed to stir at room temperature overnight. The resultant white slurry was filtered and the tiltrate was concentrated. Purification by flash chromotography (silica gel, ethyl acetate/hexane) gave 1.28 g (81%) of the title compound as a white solid: 1H NMR (400 MHz, CDCl3) δ 8.26 (t, 1H, J=1.4 Hz), 8.20 (td, 1H, J=1.5, 8.0 Hz), 7.87 (dd, 1H, J=1.3, 7.8 Hz), 7.64 (t, 1H, J=7.9 Hz), 4.40 (s, 2H).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods III

Procedure details

Bromine (5.50 g, 34.4 mmol) was slowly added dropwise to a solution of 3-acetylbenzonitrile (5.00 g, 34.4 mmol) in diethyl ether (100 ml), and the mixture was stirred at room temperature for 4 hours. The reaction mixture was distilled off under reduced pressure to give the desired product as an oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DI Perez, V Palomo, C Pérez, C Gil… - Journal of Medicinal …, 2011 - ACS Publications
Development of kinase-targeted therapies for central nervous system (CNS) diseases is a great challenge. Glycogen synthase kinase 3 (GSK-3) offers a great potential for severe CNS …
Number of citations: 87 pubs.acs.org
S Sanivarapu, N Vaddiraju, L Velide - Medicinal Chemistry Research, 2019 - Springer
The present study reports the synthesis of 1,2-3-substituted-2a1,4,5-triazacyclopenta[cd]indene derivatives. The synthetic methodology includes some of the prominent reaction steps as …
Number of citations: 5 link.springer.com
C Tabélé, VS Faiões, F Grimaud… - European Journal of …, 2018 - Elsevier
In continuation to our previous findings on amidoximes' antiparasitic activities, a new series of 23 original derivatives was designed and obtained by convergent synthesis. First, new …
Number of citations: 6 www.sciencedirect.com
B Mathew, P Ruiz, S Dutta, JT Entrekin, S Zhang… - European Journal of …, 2021 - Elsevier
ALS is a rare type of progressive neurological disease with unknown etiology. It results in the gradual degeneration and death of motor neurons responsible for controlling the voluntary …
Number of citations: 2 www.sciencedirect.com
S Kumar, D Jaller, B Patel, JM LaLonde… - Journal of medicinal …, 2008 - ACS Publications
Indoleamine 2,3-dioxygenase (IDO) is emerging as an important new therapeutic target for the treatment of cancer, chronic viral infections, and other diseases characterized by …
Number of citations: 189 pubs.acs.org
O Balabon, E Pitta, MK Rogacki, E Meiler… - Journal of Medicinal …, 2020 - ACS Publications
In search of novel drugs against tuberculosis, we previously discovered and profiled a novel hydantoin-based family that demonstrated highly promising in vitro potency against …
Number of citations: 20 pubs.acs.org
NJ Press, RJ Taylor, JD Fullerton, P Tranter… - Bioorganic & medicinal …, 2005 - Elsevier
The synthesis and SAR of 5-heterocycle-substituted aminothiazole adenosine receptor antagonists is described. Several compounds show high affinity and selectivity for the A 2B and A …
Number of citations: 36 www.sciencedirect.com

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